![molecular formula C26H21N3O2S2 B3020724 5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide CAS No. 201273-82-7](/img/structure/B3020724.png)
5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
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Description
Synthesis Analysis
- Stirring without solvent at steam bath : Ethyl cyanoacetate reacts with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Molecular Structure Analysis
The compound’s molecular structure consists of a dihydropyridine core with a cyano group, phenyl group, and thiophene moiety. The arrangement of these functional groups contributes to its properties and reactivity .
Chemical Reactions Analysis
- Cyclocondensation : Reaction with phenacyl bromide produces a pyrrole derivative .
- 1,3-Dinucleophilic attack : Active methylene reagents react with the acetamido 1,3-bielectrophilic moiety, leading to 2-oxopyridine derivatives .
Physical and Chemical Properties
Scientific Research Applications
- The compound was synthesized using a tandem Knoevenagel–Michael protocol. This method involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
- The compound contains both 2-pyrone and pyrimidine-2,4,6-trione moieties, which are versatile building blocks. These are essential for creating key intermediates in synthetic organic chemistry and medicinal chemistry .
Multicomponent Reactions (MCRs) and Synthesis
Versatility and Building Blocks
Biological Activity Prediction
properties
IUPAC Name |
5-cyano-2-methyl-6-phenacylsulfanyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S2/c1-17-23(25(31)29-19-11-6-3-7-12-19)24(22-13-8-14-32-22)20(15-27)26(28-17)33-16-21(30)18-9-4-2-5-10-18/h2-14,24,28H,16H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLOJLSLVYGMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CC=C2)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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